molecular formula C13H26O2 B1234197 9-Methyldodecanoic acid

9-Methyldodecanoic acid

Cat. No.: B1234197
M. Wt: 214.34 g/mol
InChI Key: NQWYEPPIHUGBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methyldodecanoic acid is a medium-chain fatty acid.
9-Methyl lauric acid, also known as 9-methyl laate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 9-Methyl lauric acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 9-Methyl lauric acid has been detected in multiple biofluids, such as saliva and urine. Within the cell, 9-methyl lauric acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Delivery Systems
9-Methyldodecanoic acid has been explored for use in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. The compound acts as a surfactant, improving the dispersion of active pharmaceutical ingredients in formulations. Studies have indicated that incorporating medium-chain fatty acids can significantly improve the pharmacokinetic profiles of certain drugs, making them more effective in therapeutic applications .

1.2 Anti-inflammatory Properties
Research has suggested that this compound exhibits anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. A study demonstrated that fatty acids can modulate inflammatory pathways, potentially leading to reduced inflammation markers in vivo .

Cosmetic Applications

2.1 Emollient and Moisturizer
In cosmetic formulations, this compound is utilized as an emollient due to its skin-conditioning properties. It helps to improve skin hydration and barrier function, making it a valuable ingredient in moisturizers and creams. Formulations containing this compound have shown enhanced sensory attributes, such as improved skin feel and reduced greasiness .

2.2 Fragrance Component
The compound is also used in the fragrance industry for its distinctive scent profile. It contributes to the olfactory characteristics of various cosmetic products, enhancing their appeal to consumers .

Food Industry Applications

3.1 Flavoring Agent
this compound serves as a flavoring agent in the food industry due to its pleasant aroma and taste profile. It is often used in confectionery and baked goods to enhance flavor without compromising safety or quality .

3.2 Nutritional Supplement
As a medium-chain fatty acid, it has potential applications in nutritional supplements aimed at promoting metabolic health. Medium-chain fatty acids are known for their rapid absorption and utilization by the body, making them suitable for dietary formulations intended for weight management or energy enhancement .

Industrial Applications

4.1 Polymer Production
The compound is being investigated for its role in synthesizing biodegradable polymers. These polymers can be utilized in various applications ranging from packaging materials to agricultural films, contributing to sustainability efforts within the industry .

Case Studies

Application AreaStudy ReferenceFindings
Drug Delivery Improved solubility and bioavailability of drugs when formulated with this compound.
Anti-inflammatory Effects Reduction in inflammation markers observed in animal models treated with fatty acids including this compound.
Cosmetic Formulations Enhanced sensory properties and skin hydration noted in products containing this compound.
Flavoring Agent Positive consumer feedback on flavor enhancement in food products using this compound as an additive.

Properties

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

9-methyldodecanoic acid

InChI

InChI=1S/C13H26O2/c1-3-9-12(2)10-7-5-4-6-8-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15)

InChI Key

NQWYEPPIHUGBHF-UHFFFAOYSA-N

SMILES

CCCC(C)CCCCCCCC(=O)O

Canonical SMILES

CCCC(C)CCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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